Ranbezolid - 392659-38-0

Ranbezolid

Catalog Number: EVT-10952869
CAS Number: 392659-38-0
Molecular Formula: C21H24FN5O6
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ranbezolid was developed by Ranbaxy Laboratories and has been classified as a second-generation oxazolidinone antibiotic. Its chemical structure features a piperazinyl-phenyl-oxazolidinone core, which is modified with various substituents to enhance its antibacterial properties. The compound is designated with the identifier RBx 7644 in research contexts .

Synthesis Analysis

Methods of Synthesis

The synthesis of ranbezolid involves several key steps, typically starting from readily available precursors. The process includes:

  1. Formation of the Oxazolidinone Core: The initial step involves creating a five-membered heterocyclic ring that forms the backbone of the antibiotic.
  2. Substitution Reactions: Various substituents are introduced to the piperazine ring to enhance biological activity against resistant bacterial strains.
  3. Final Modifications: Additional chemical modifications are performed to optimize pharmacokinetic properties and increase potency.

Technical details indicate that ranbezolid can be synthesized through multi-step reactions involving coupling reactions and cyclization techniques, which yield the desired antibiotic with high purity .

Molecular Structure Analysis

Structure and Data

Ranbezolid's molecular formula is C₁₈H₂₁N₃O₃S, with a molecular weight of approximately 357.44 g/mol. The structural representation includes:

  • A piperazine ring connected to a phenyl group.
  • An oxazolidinone moiety that contributes to its antibacterial activity.

The three-dimensional structure facilitates binding to bacterial ribosomes, inhibiting protein synthesis effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Ranbezolid undergoes various chemical reactions that are pivotal in determining its activity:

  1. Inhibition of Protein Synthesis: Ranbezolid binds to the 50S subunit of bacterial ribosomes, preventing the formation of functional ribosomal complexes necessary for protein synthesis.
  2. Impact on Cell Wall Synthesis: It also affects cell wall synthesis pathways, leading to bacterial cell lysis.

In vitro studies have demonstrated that ranbezolid exhibits significant bactericidal activity against both aerobic and anaerobic bacteria, with minimum inhibitory concentrations determined through standardized methods .

Mechanism of Action

Process and Data

The mechanism by which ranbezolid exerts its antibacterial effects involves:

  • Binding Affinity: Ranbezolid binds specifically to the peptidyl transferase center of the 50S ribosomal subunit.
  • Disruption of Translation: This binding inhibits the formation of peptide bonds during protein synthesis, effectively stalling bacterial growth.
  • Membrane Integrity: Studies indicate that ranbezolid may also compromise membrane integrity in susceptible bacterial strains, further enhancing its bactericidal efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ranbezolid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Melting Point: The melting point is reported to be around 150–155 °C.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Ranbezolid's primary application lies in its use as an antibiotic for treating serious infections caused by resistant Gram-positive bacteria. Its potential uses include:

  • Clinical Treatments: Effective against MRSA infections, especially in patients who have not responded to other treatments.
  • Research Applications: Utilized in studies exploring antibiotic resistance mechanisms and developing new therapeutic strategies against resistant pathogens.

Recent studies have also explored its synergistic effects when combined with other agents, enhancing its efficacy against biofilms formed by resistant bacteria .

Mechanisms of Antibacterial Action

Inhibition of Bacterial Protein Synthesis via Ribosomal Targeting

Ranbezolid belongs to the oxazolidinone class of synthetic antibacterial agents, which exert their primary activity by inhibiting bacterial protein synthesis. Specifically, Ranbezolid binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation. This disruption occurs at an early stage by interfering with the placement of the initiator N-formyl-methionyl-tRNA (fMet-tRNA) at the peptidyl-tRNA center (P-site) of the ribosome, thereby stalling the initiation of protein synthesis [1] [2] [6]. Molecular modeling studies using the Escherichia coli 50S ribosomal subunit (PDB ID: 2AW4) reveal that Ranbezolid occupies a binding site overlapping with those of chloramphenicol and lincomycin. Its nitrofuran ring extends toward nucleotides C2507, G2583, and U2584, with the nitro group forming a critical hydrogen bond to the base of G2583. This interaction results in a theoretical binding affinity (total score) of 6.9, higher than linezolid’s score of 5.2, explaining Ranbezolid’s enhanced ribosomal inhibition [1] [2]. In vitro translation assays using bacterial and mammalian ribosomes confirm that Ranbezolid selectively inhibits bacterial protein synthesis (50% inhibitory concentration [IC₅₀] = 0.1–0.5 µg/mL) without affecting mammalian ribosomes, underscoring its target specificity [1] [6].

Table 1: Molecular Docking Analysis of Ranbezolid and Linezolid with the 50S Ribosomal Subunit

ParameterRanbezolidLinezolid
Total Binding Score6.95.2
Key InteractionsH-bond: Nitro group with G2583Hydrophobic interactions with U2584
Target NucleotidesC2507, G2583, U2584C2507, U2584

Disruption of Cell Wall and Lipid Biosynthesis in Staphylococcal Species

Beyond ribosomal targeting, Ranbezolid uniquely disrupts cell wall and lipid biosynthesis pathways in staphylococci, particularly Staphylococcus epidermidis. Macromolecular synthesis assays using radiolabeled precursors demonstrate that Ranbezolid inhibits the incorporation of [³H]N-acetylglucosamine (a cell wall precursor) and [¹⁴C]acetate (a lipid precursor) into nascent macromolecules. In S. epidermidis ATCC 23760, Ranbezolid reduces cell wall synthesis by 60–70% and lipid synthesis by 40–50% at concentrations equivalent to its minimum inhibitory concentration (MIC: 0.25–8 µg/mL). This dual inhibition is not observed with linezolid, which primarily affects protein synthesis alone [1] [3] [6]. The exact mechanism remains incompletely elucidated but is attributed to secondary metabolic perturbations linked to the nitrofuran moiety. This disruption compromises structural integrity, enhancing bacterial susceptibility to osmotic stress and immune responses [1] [6].

Table 2: Impact of Ranbezolid on Macromolecular Synthesis in Staphylococcus epidermidis

MacromoleculeRadiolabeled Precursor% Inhibition by Ranbezolid (at 1× MIC)
Protein[¹⁴C]isoleucine85–90%
Cell Wall[³H]N-acetylglucosamine60–70%
Lipids[¹⁴C]acetate40–50%
DNA/RNA[³H]thymidine/[³H]uridine<10%

Dose-Dependent Effects on Bacterial Membrane Integrity

Ranbezolid exhibits dose-dependent effects on membrane integrity in staphylococci. Studies using the BacLight fluorescence assay—which differentiates intact and compromised membranes via Syto 9 (green, intact) and propidium iodide (red, damaged) staining—show that Ranbezolid at concentrations ≥8 µg/mL causes significant membrane disruption in S. epidermidis and Staphylococcus aureus. After 30 minutes of exposure, 70–80% of S. epidermidis cells display membrane damage, compared to only 10–20% with linezolid. This effect correlates with leakage of intracellular contents and reduced cell viability, particularly in biofilms where membrane integrity is critical for extracellular polymeric substance (EPS) stability [1] [2] [6]. The membrane disruption is likely secondary to inhibition of lipid biosynthesis, depleting components essential for membrane fluidity and barrier function. Notably, this property enhances Ranbezolid’s efficacy against slime-producing (biofilm-forming) staphylococci, as compromised membranes facilitate deeper antibiotic penetration [4] [6].

Dual-Target Inhibition: Ribosomal Binding and Oxidoreductase Interference

Ranbezolid’s nitrofuran ring enables a dual-target mechanism distinct from other oxazolidinones. In addition to ribosomal binding, the nitro group undergoes enzymatic reduction in bacterial cells, generating reactive intermediates (e.g., nitroso radicals) that interfere with essential oxidoreductases involved in energy metabolism. This redox cycling disrupts bacterial respiration and depletes intracellular ATP, particularly in anaerobic pathogens like Bacteroides fragilis [3] [5] [6]. This dual action broadens Ranbezolid’s spectrum to include gram-negative anaerobes (MIC₉₀ = 0.5 µg/mL) and mycobacteria, where conventional oxazolidinones like linezolid exhibit limited activity. For example, against the B. fragilis group, Ranbezolid’s MIC₉₀ (0.125 µg/mL) is 32-fold lower than linezolid’s (4 µg/mL) [3] [5]. Structural-activity relationship (SAR) studies confirm that replacing the nitrofuran ring with non-nitrated heterocycles abolishes anaerobic activity, validating the nitro group’s role in oxidoreductase interference [3] [6].

Bactericidal vs. Bacteriostatic Activity Across Bacterial Strains

Ranbezolid displays strain-dependent bactericidal or bacteriostatic activity. Time-kill kinetics assays reveal bactericidal effects (≥3-log₁₀ reduction in colony-forming units [CFU]/mL) against S. epidermidis within 24 hours at 4–8× MIC, with complete eradication achieved by 30 hours. In contrast, against S. aureus and most gram-positive aerobes, it is bacteriostatic (≤1-log₁₀ CFU/mL reduction), similar to linezolid [1] [2] [5]. This bactericidal activity in S. epidermidis correlates with its combined inhibition of protein synthesis, cell wall assembly, and membrane integrity. For anaerobic bacteria, Ranbezolid is uniformly bactericidal, reducing Clostridium difficile viability by 99.9% at 2× MIC after 48 hours [5] [6]. Against biofilms, Ranbezolid achieves minimum biofilm eradication concentrations (MBEC) at 4× MIC for S. epidermidis and MRSA, outperforming linezolid (MBEC >16× MIC) due to enhanced penetration and membrane disruption [4] [7].

Table 3: Bactericidal Activity of Ranbezolid Against Key Pathogens

Bacterial StrainEffectReduction in Viability (log₁₀ CFU/mL)Time to Eradication
Staphylococcus epidermidisBactericidal≥3.024–30 hours
Staphylococcus aureusBacteriostatic≤1.0Not achieved
Clostridium difficileBactericidal≥3.048 hours
Bacteroides fragilisBactericidal≥3.024 hours

Properties

CAS Number

392659-38-0

Product Name

Ranbezolid

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C21H24FN5O6

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1

InChI Key

PWHNTOQANLCTHN-KRWDZBQOSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.